![molecular formula C16H13F2N3O B2722122 N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 477852-37-2](/img/structure/B2722122.png)
N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridinecarboxamide . Pyridinecarboxamides are a class of compounds that have been studied for various applications, including as herbicides .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods. For example, molecular docking simulations have been used to evaluate theoretical binding affinities of similar molecules .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using software like ChemDraw Ultra and Spartan 14 . These tools allow for the accurate drawing and optimization of the chemical structure.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the melting point, solubility, and molar mass can be determined .Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines in Food and Cancer Risk
Research on heterocyclic amines (HCAs) such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has shown their presence in cooked meats and potential carcinogenic risks. These compounds, formed during the cooking process, have been studied for their role in cancer, demonstrating the significance of analyzing and understanding the effects of similar chemical structures in food and their potential health impacts (Wakabayashi et al., 1993).
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of compounds with complex structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, provide insights into how these compounds are absorbed, distributed, metabolized, and excreted in the body. Such research is crucial for understanding the behavior of new chemical entities in biological systems and for assessing their therapeutic potential (Renzulli et al., 2011).
Environmental Exposure and Health Effects
Investigations into the environmental exposure of pyrethroids and their effects on human health, including semen quality in men, highlight the importance of studying the exposure to synthetic compounds and understanding their potential health risks. Such studies underscore the need for research into the environmental presence and biological effects of a wide range of chemical compounds, including N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Hu et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
The exact mode of action of This compound It is known that indole derivatives interact with their targets through hydrogen bonds . This interaction often inhibits the activity of the target enzymes or proteins .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that indole derivatives have diverse biological activities . They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The ADME properties of This compound It is known that the pharmacokinetic properties of a compound are influenced by its chemical structure . As an indole derivative, this compound may have specific ADME properties that impact its bioavailability .
Result of Action
The molecular and cellular effects of This compound Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the efficacy and stability of a compound can be influenced by various environmental factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9-4-3-7-21-14(10(2)19-15(9)21)16(22)20-13-6-5-11(17)8-12(13)18/h3-8H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDOVIXROGMZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)NC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

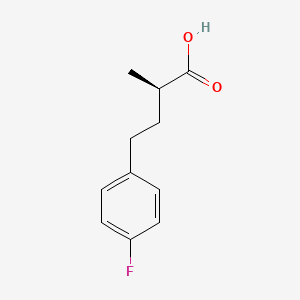
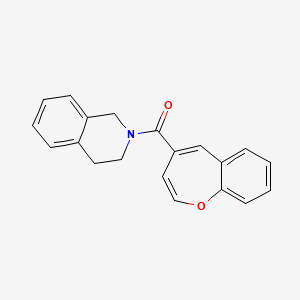

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
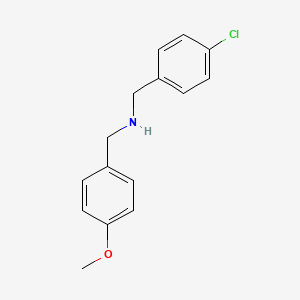

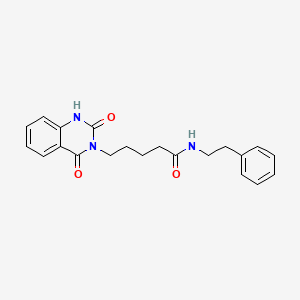
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

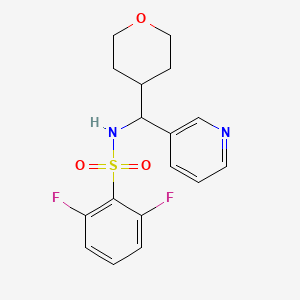
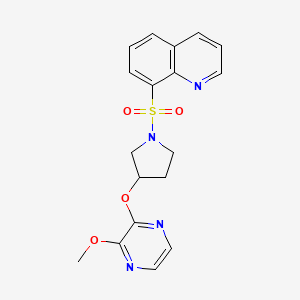
![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)